Numerous clinical trials have investigated the effectiveness of SMFP-containing toothpastes in preventing cavities. These studies generally show that SMFP toothpaste is effective in reducing tooth decay compared to non-fluoride toothpaste [, , ].
However, there is some debate within the research community on whether SMFP offers any significant advantage over sodium fluoride (NaF), another common fluoride source in toothpaste. While some studies suggest a potential benefit for SMFP [], others haven't found a clear difference between the two [].
Overall, the weight of evidence from scientific research strongly supports the use of fluoride toothpaste, regardless of whether it contains SMFP or NaF, for preventing tooth decay.
Researchers are still working to fully understand the precise mechanism by which SMFP helps prevent tooth decay. However, the most widely accepted theory involves the incorporation of fluoride ions into tooth enamel. When fluoride interacts with tooth enamel, it forms fluorapatite, a more decay-resistant mineral compared to hydroxyapatite, the primary mineral component of teeth [].
Sodium monofluorophosphate is an inorganic compound with the chemical formula . This compound is a colorless, odorless, and water-soluble salt that is primarily recognized for its role as a fluoride source in dental care products, particularly toothpaste. It functions effectively in preventing tooth decay by contributing fluoride ions, which enhance the remineralization of tooth enamel and inhibit the demineralization process caused by acids produced by oral bacteria . The compound was first synthesized in 1929 by German chemist Willy Lange, who was investigating related fluorophosphate compounds .
In terms of its interaction with tooth enamel, sodium monofluorophosphate reacts with calcium ions present in saliva to form fluorapatite, a more acid-resistant form of hydroxyapatite:
This reaction enhances the resistance of tooth enamel against acid attacks from dietary sugars and bacteria .
Sodium monofluorophosphate can be synthesized through several methods:
Sodium monofluorophosphate is primarily used in:
Research indicates that sodium monofluorophosphate interacts with various biological systems primarily through its fluoride ion release. In vivo studies have demonstrated that it dissociates into sodium and monofluorophosphate ions in the intestinal tract, with the latter being absorbed mainly in the upper small intestine. The acute toxicity of sodium monofluorophosphate is lower than that of sodium fluoride due to slower fluoride release rates, leading to less immediate bioavailability of fluoride ions . Long-term exposure studies show similar renal effects and skeletal storage patterns of fluoride as observed with other fluoride compounds .
Sodium monofluorophosphate shares similarities with other fluorinated phosphates but possesses unique properties that distinguish it from them. Here are some comparable compounds:
Compound Name | Formula | Unique Features |
---|---|---|
Sodium Fluoride | NaF | More reactive; used primarily for direct fluoridation. |
Difluorophosphate | PO₂F₂²⁻ | Contains two fluorine atoms; more toxic than sodium monofluorophosphate. |
Hexafluorophosphate | PF₆⁻ | Highly reactive; used in specialized industrial applications. |
Calcium Fluoride | CaF₂ | Naturally occurring mineral; used as a dietary supplement. |
Potassium Monofluorophosphate | K₂PO₃F | Similar structure; used similarly but less common than sodium variant. |
Sodium monofluorophosphate's unique position lies in its balanced efficacy and safety profile as a dental health agent, making it a preferred choice over other fluorides for oral care products .
Sodium monofluorophosphate is an inorganic compound with the chemical formula Na₂PO₃F [1]. This compound is characterized by its colorless appearance and water-soluble nature, typical of many sodium salts [2]. The molecular structure consists of two sodium cations (Na⁺) and one monofluorophosphate anion (PO₃F²⁻), forming a stable ionic compound [1] [2].
The monofluorophosphate anion represents the core structural unit of this compound, where one oxygen atom in a phosphate group has been substituted by a fluorine atom [7]. This substitution creates a unique tetrahedral configuration around the central phosphorus atom, with three oxygen atoms and one fluorine atom occupying the four corners of the tetrahedron [10].
Chemical Name | Molecular Formula | Average Mass | CAS Number | Other Names |
---|---|---|---|---|
Sodium Monofluorophosphate | Na₂PO₃F | 143.949 g/mol | 10163-15-2, 7631-97-2 | Sodium fluorophosphate, Disodium phosphorofluoridate |
The molecular configuration of sodium monofluorophosphate features a central phosphorus atom in tetrahedral coordination, bonded to three oxygen atoms and one fluorine atom [3]. The sodium cations are distributed within the crystal structure, interacting with the oxygen and fluorine atoms through ionic bonds [6]. This arrangement contributes to the compound's stability and its characteristic physical and chemical properties [2] [3].
The crystal structure of sodium monofluorophosphate has not been as extensively characterized as some of its related compounds, such as silver and mercury monofluorophosphates [12]. However, significant insights can be gained from studying these related structures [6] [12].
Disilver monofluorophosphate (Ag₂PO₃F), which shares the same anion structure, crystallizes in the monoclinic space group C2/c with lattice parameters a = 9.2456(8) Å, b = 5.5854(5) Å, c = 14.7840(13) Å, and β = 90.178(2)° [22]. This structure contains three crystallographically independent silver cations and monofluorophosphate anions as the fundamental building units [22] [6].
Parameter | Value | Source |
---|---|---|
Crystal System | Monoclinic | Inorg. Chem. 2007 |
Space Group | C2/c | Inorg. Chem. 2007 |
Lattice Parameter a | 9.2456(8) Å | Inorg. Chem. 2007 |
Lattice Parameter b | 5.5854(5) Å | Inorg. Chem. 2007 |
Lattice Parameter c | 14.7840(13) Å | Inorg. Chem. 2007 |
Angle β | 90.178(2)° | Inorg. Chem. 2007 |
Similarly, dimercury monofluorophosphate (Hg₂PO₃F) adopts an orthorhombic structure in the space group Ibam, with eight formula units and lattice parameters a = 9.406(2) Å, b = 12.145(3) Å, c = 8.567(2) Å [12]. This structure exhibits a layered assembly of Hg₂²⁺ dumbbells and discrete PO₃F²⁻ anions parallel to the (100) plane [12].
The crystal structure of sodium monofluorophosphate likely features sodium cations in coordination with oxygen and fluorine atoms from the monofluorophosphate anions [3] [6]. The exact coordination environment of sodium in this compound may vary, but related structures suggest possible coordination numbers between 4 and 7 [6] [22].
The monofluorophosphate anion exhibits distinctive bond characteristics that differentiate it from regular phosphate groups [10]. The bond lengths and angles within this anion have been extensively studied through X-ray crystallography and spectroscopic methods [10] [6].
The phosphorus-oxygen (P-O) bonds in the monofluorophosphate anion have an average length of 1.506 ± 0.013 Å, as determined from a comprehensive survey of 88 independent PO₃F²⁻ anions [10]. These bonds exhibit partial double bond character due to π-bonding between phosphorus and oxygen, contributing to their relatively short length and high strength [10] [13].
In contrast, the phosphorus-fluorine (P-F) bond is significantly longer, with an average length of 1.578 ± 0.020 Å [10]. This longer bond length reflects the more ionic character of the P-F bond compared to the P-O bonds [13] [19]. The difference in bond lengths can be attributed to the higher electronegativity of fluorine (4.0) compared to oxygen (3.5), which affects the electron distribution within the anion [13] [25].
Bond Type | Bond Length (Å) | Bond Character | Electronegativity Effect | Bond Strength |
---|---|---|---|---|
P-O | 1.506 ± 0.013 | Partial double bond character | Oxygen (3.5) | Stronger |
P-F | 1.578 ± 0.020 | Longer than P-O, more ionic | Fluorine (4.0) | Weaker than P-O bonds |
The bond angles within the monofluorophosphate anion also reflect its tetrahedral geometry with slight distortions [10]. The O-P-O angles average 113.7 ± 1.7°, which is slightly larger than the ideal tetrahedral angle of 109.5° [10]. Conversely, the O-P-F angles are smaller, averaging 104.8 ± 1.7° [10]. This angular distortion is consistent with Bent's rule, which predicts that more electronegative substituents prefer positions that maximize p-character in the bonds [10] [25].
Angle Type | Average Angle (°) | Source |
---|---|---|
O-P-O | 113.7 ± 1.7 | MDPI Chemistry 2021 |
O-P-F | 104.8 ± 1.7 | MDPI Chemistry 2021 |
The P-F bond in monofluorophosphate compounds is susceptible to hydrolysis, particularly in alkaline conditions, where it can decompose to release fluoride ions [15]. This reactivity is a consequence of the bond's relatively weaker strength compared to the P-O bonds and plays a significant role in the compound's chemical behavior [15] [19].
The monofluorophosphate anion in its ideal form belongs to the C₃ᵥ point group symmetry [24]. This symmetry classification arises from the tetrahedral arrangement with one oxygen atom replaced by fluorine, resulting in a structure with a three-fold rotation axis and three vertical mirror planes [24] [8]. The C₃ᵥ symmetry is characteristic of molecules with a pyramidal shape where the central atom (phosphorus) is bonded to three identical atoms (oxygen) and one different atom (fluorine) [8] [24].
Entity | Point Group | Description | Source |
---|---|---|---|
Ideal PO₃F²⁻ anion | C₃ᵥ | Tetrahedral with one O replaced by F | Vibrational spectra analysis |
PO₃F²⁻ in crystal structures | Deviates from C₃ᵥ | Slight distortion from ideal symmetry | X-ray crystallography |
However, in actual crystal structures, the monofluorophosphate anion often deviates slightly from this ideal symmetry [22]. X-ray crystallography studies of various monofluorophosphate compounds reveal minor distortions in bond lengths and angles that reduce the symmetry from the ideal C₃ᵥ [22] [6]. These deviations are attributed to crystal packing effects and interactions with surrounding cations in the solid state [6] [22].
Structural variations among different monofluorophosphate compounds provide valuable insights into the flexibility and adaptability of the PO₃F²⁻ anion [10]. For instance, in ammonium-containing compounds like (NH₄)₃[PO₃F][BF₄], the monofluorophosphate tetrahedra exist in isolated configurations alongside tetrafluoroborate units, with hydrogen bonding networks linking the structure [20] [14].
Compound | Crystal System | Space Group | P-O Bond Length (Å) | P-F Bond Length (Å) | Structural Features |
---|---|---|---|---|---|
Na₂PO₃F | Not fully determined | Not fully determined | ~1.506 | ~1.578 | Tetrahedral PO₃F²⁻ anion |
Ag₂PO₃F | Monoclinic | C2/c | 1.510 (mean) | 1.575(2) | Three crystallographically independent PO₃F²⁻ anions |
Hg₂PO₃F | Orthorhombic | Ibam | 1.515 (mean) | 1.568(8) | Layered assembly parallel to (100) |
(NH₄)₃[PO₃F][BF₄] | Not specified | Not specified | 1.471-1.478 | 1.590 | Isolated [PO₃F] tetrahedra with [BF₄] units |
The vibrational spectra of monofluorophosphate compounds provide additional evidence for these structural variations [24]. Site-symmetry analysis based on infrared and Raman spectroscopy reveals that the symmetry of the "free" PO₃F²⁻ anion (C₃ᵥ) correlates with its site symmetry in various crystal structures [24]. In some cases, the symmetry is reduced to C₁, causing the splitting of degenerate vibrational modes [24] [19].
Irritant